molecular formula C8H9BrO B152078 (R)-1-(4-Bromophenyl)ethanol CAS No. 76155-78-7

(R)-1-(4-Bromophenyl)ethanol

Cat. No.: B152078
CAS No.: 76155-78-7
M. Wt: 201.06 g/mol
InChI Key: XTDTYSBVMBQIBT-ZCFIWIBFSA-N
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Description

(R)-1-(4-Bromophenyl)ethanol, also known as 4-bromo-1-phenylethanol, is an organic compound that belongs to the class of bromophenyl alcohols. It is a colorless liquid with a molecular formula of C8H9BrO. It is used in a variety of scientific research applications and is known for its unique biochemical and physiological effects.

Scientific Research Applications

  • Photochemical and Photophysical Properties : A study focused on the synthesis and characterization of three phthalocyanine derivatives, including one modified with (R)-1-(4-bromophenyl)ethanol. The study revealed that the phthalocyanine containing (R)-1-(4-bromophenyl)ethoxy moiety exhibited a higher quantum yield of reactive oxygen species generation. These phthalocyanines showed different interactions with mammary MCF-7 cells, indicating the importance of evaluating photochemical and biological properties separately for each enantiomeric species (Ramos et al., 2015).

  • Synthesis of β-Adrenergic Blockers : Another application involves the synthesis of β-adrenergic receptor blocking drugs, specifically (R)-nifenalol and (S)-sotalol. These were obtained in enantiomerically pure forms via a highly efficient enzymatic transesterification reaction of a bromohydrin precursor (Kapoor et al., 2005).

  • Biocatalytic Preparation : The biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate, using recombinant Escherichia coli cells, is another significant application. This process exhibited excellent enantioselectivity and was enhanced by using a polar organic solvent-aqueous medium, offering scalability and potential industrial application (Chen et al., 2019).

  • Kinetic Resolution of Secondary Alcohols : A study developed a nanohybrid material used for the kinetic resolution of secondary alcohols, including rac-1-(3-bromophenyl)-1-ethanol. This process is important for obtaining precursors for enantiomeric drugs and other bioactive substances, showcasing the versatility of this method in heterogeneous catalysis (Galvão et al., 2018).

  • Chemoenzymatic Synthesis : The compound was also used in the chemoenzymatic synthesis of various pharmaceutical intermediates, demonstrating its utility in the production of enantiomerically pure compounds (González-Martínez et al., 2019).

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDTYSBVMBQIBT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426185
Record name (R)-1-(4-Bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76155-78-7
Record name (R)-1-(4-Bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(4-bromophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 2 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (S)-1-(4-bromophenyl)ethanol to obtain 108 mg of (R)-1-(4-bromophenyl)ethanol at a yield of 54%. Optical purity was obtained at 88% e.e. Equipment conditions were the same as for immobilized green pea protein.
Quantity
200 mg
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 8 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (R)-1-(4-bromophenyl)ethanol to obtain 114 mg of (S)-1-(4-bromophenyl)ethanol at a yield of 57%. Optical purity was obtained at 88% e.e. The reaction course and time at completion of reaction were determined by GC using the Hitachi Model G-3500 gas chromatograph under conditions consisting of carrier gas: He at 0.48 ml/min, split ratio: 1/55, oven temperature: 150° C., inlet temperature: 250° C., outlet temperature: 250° C., pressure: 136, flow rate value: 42, analytical column: TC-5HT 0.25 mm I.D.×30M df (GL Science).
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200 mg
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Synthesis routes and methods III

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=n-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in ethanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 80° C. After the mixture was cooled to room temperature, p-bromoacetophenone (0.4 mmol), ethanol (2 mL) and a solution of sodium methoxide in ethanol (0.8 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-bromophenyl)ethanol was obtained and the ee value (ee=97%) was measured by GC analysis.
Quantity
0.4 mmol
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sodium methoxide
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0 (± 1) mol
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0.8 mL
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2 mL
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3 mL
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3.8 mg
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chirality of 1-(4-bromophenyl)ethanol affect the photochemical properties of phthalocyanines?

A1: The research paper [] demonstrates that incorporating the enantiopure (R)-1-(4-bromophenyl)ethanol as a ligand in phthalocyanine derivatives results in a higher quantum yield of reactive oxygen species (ROS) generation compared to phthalocyanines containing the (S)-enantiomer or the racemic mixture. This highlights the significant impact of chirality on the photochemical properties of these molecules. While the exact mechanism behind this difference is not fully elucidated in the paper, it suggests a potential for enantioselective photochemical reactions.

Q2: Are there any observed differences in the interaction of phthalocyanines modified with this compound compared to other isomers with mammary MCF-7 cells?

A2: Yes, the research [] observed differences in the interaction of these modified phthalocyanines with mammary MCF-7 cells. Although the specific details of these interactions are not fully elaborated in the abstract, the researchers found variations in fluorescence microscopy and cell viability results between phthalocyanines modified with this compound, (S)-1-(4-bromophenyl)ethanol, and the racemic mixture. This finding further emphasizes the importance of considering chirality when investigating the biological activity of these compounds.

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